1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that combines the structural features of pyrazole and quinoline. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both chloro and methyl substituents on the phenyl ring, along with the pyrazoloquinoline core, imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved by reacting a hydrazine derivative with an appropriate 1,3-diketone under acidic or basic conditions.
Quinoline Formation: The pyrazole intermediate is then subjected to cyclization with an ortho-substituted aniline derivative in the presence of a suitable catalyst, such as a Lewis acid.
Substitution Reactions: The final step involves introducing the chloro and methyl groups onto the phenyl ring through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-chlorosuccinimide for chlorination, and Friedel-Crafts alkylation for introducing alkyl groups.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted pyrazoloquinolines depending on the reagents used.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinases and other signaling proteins.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways by modulating the activity of kinases or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline
- 1-(4-Methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- 1-(3-Bromo-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Uniqueness
1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to the specific combination of chloro and methyl substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3/c1-15-11-12-17(13-20(15)24)27-23-18-9-5-6-10-21(18)25-14-19(23)22(26-27)16-7-3-2-4-8-16/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSZYCDKDSBNJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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